molecular formula C19H22N2O B8761938 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone CAS No. 60536-22-3

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone

Cat. No.: B8761938
CAS No.: 60536-22-3
M. Wt: 294.4 g/mol
InChI Key: RINBNPPEMJIWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone is a chemical compound that belongs to the acridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone typically involves the reaction of acridinone derivatives with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines.

Scientific Research Applications

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with DNA and other biological targets.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential therapeutic effects. Additionally, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridin-9(10H)-one: A parent compound with similar structural features but lacking the diethylaminoethyl group.

    2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: A structurally related compound with different functional groups.

Uniqueness

10-(2-(Diethylamino)ethyl)-9(10H)-acridinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

60536-22-3

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

10-[2-(diethylamino)ethyl]acridin-9-one

InChI

InChI=1S/C19H22N2O/c1-3-20(4-2)13-14-21-17-11-7-5-9-15(17)19(22)16-10-6-8-12-18(16)21/h5-12H,3-4,13-14H2,1-2H3

InChI Key

RINBNPPEMJIWTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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